4-Methoxypyridazine
Overview
Description
4-Methoxypyridazine is a chemical compound with the molecular formula C5H6N2O and a molecular weight of 110.12 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Methoxypyridazine has been studied in detail. One method involves the methoxylation of 3,4,5-Trichloropyridazine . The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines .
Molecular Structure Analysis
The molecular structure of 4-Methoxypyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions . The InChI code for 4-Methoxypyridazine is 1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 .
Chemical Reactions Analysis
The chemical reactions of 4-Methoxypyridazine have been investigated. For instance, the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide was studied in detail . Dimethoxylation of 1 afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4,6-dimethoxypyridazine .
Physical And Chemical Properties Analysis
4-Methoxypyridazine is a solid substance at room temperature . The storage temperature for 4-Methoxypyridazine is room temperature, and it should be sealed in a dry place .
Scientific Research Applications
1. Syntheses and Reactions of Methoxypyridazines
- Summary of Application: This study focuses on the syntheses and reactions of Methoxypyridazines. The research was conducted at Gifu Pharmaceutical University in Japan .
- Methods of Application: The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation was also investigated in order to prepare various substituted pyridazines .
- Results or Outcomes: The reaction resulted in the formation of three compounds in the reaction mixture. The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently .
2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction
- Summary of Application: This research focuses on the synthesis of pyridazine derivatives using the Suzuki-Miyaura cross-coupling reaction .
- Methods of Application: A series of π-conjugated molecules, based on pyridazine and thiophene heterocycles, were synthesized using commercially, or readily available, coupling components, through a palladium catalyzed Suzuki-Miyaura cross-coupling reaction .
- Results or Outcomes: The electron-deficient pyridazine heterocycle was functionalized by a thiophene electron-rich heterocycle at position six, and different (hetero)aromatic moieties were functionalized with electron acceptor groups at position three .
3. Methoxylation of 3,4,6-Trichloropyridazine
- Summary of Application: This study focuses on the methoxylation of 3,4,6-trichloropyridazine . The research was conducted at Gifu Pharmaceutical University in Japan .
- Methods of Application: The reaction of 3,4,6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .
- Results or Outcomes: The reaction resulted in the formation of two products, 6-chloro-3,4-dimethoxypyridazine and a molecular complex M in 44% and 47% yields, respectively .
4. Methoxylation of 3,4,5-Trichloropyridazine
- Summary of Application: This study focuses on the methoxylation of 3,4,5-trichloropyridazine . The research was conducted at Gifu Pharmaceutical University in Japan .
- Methods of Application: The reaction of 3,4,5-trichloropyridazine with 1 eq amount of NaOMe resulted in the formation of three dichloromonomethoxypyridazines . Further methoxylation was also investigated in order to prepare various substituted pyridazines .
- Results or Outcomes: The reaction resulted in the formation of three compounds in the reaction mixture. The 4-OMe compound was isolated from the reaction mixture and the 3-OMe compound was synthesized independently .
Safety And Hazards
properties
IUPAC Name |
4-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNREBTEFKPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564073 | |
Record name | 4-Methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyridazine | |
CAS RN |
20733-11-3 | |
Record name | 4-Methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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